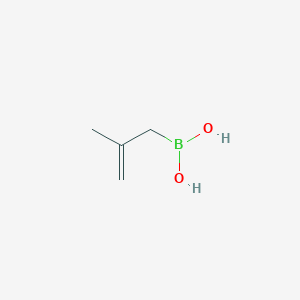

Boronic acid, (2-methyl-2-propenyl)-

Description

Overview of Boronic Acids as Versatile Intermediates in Organic Synthesis

Boronic acids, characterized by the R-B(OH)₂ functional group, are organoboron compounds that have risen to prominence as versatile intermediates in organic synthesis. researchgate.net Their stability, low toxicity, and broad functional group tolerance make them highly attractive reagents in academic and industrial research. researchgate.net First prepared in 1860, boronic acids are now widely used in a variety of chemical transformations. rsc.org

One of the most significant applications of boronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. researchgate.netnih.gov This reaction involves the palladium-catalyzed coupling of a boronic acid with an organohalide. researchgate.net Beyond this, boronic acids participate in a range of other important reactions, including Chan-Lam amination, Petasis reaction, and conjugate additions. researchgate.netrsc.org Their ability to form reversible covalent bonds with diols is also exploited in sensing and materials science. rsc.org

The general stability of boronic acids to air and moisture, in contrast to many other organometallic reagents, simplifies their handling and purification. They are typically high-melting crystalline solids. rsc.org

Significance of Alkenylboronic Acids in Modern Synthetic Methodologies

Alkenylboronic acids, a subclass of boronic acids where the organic residue is an alkene, are particularly valuable in modern synthetic methodologies. They serve as key building blocks for the stereoselective synthesis of alkenes, a common structural motif in natural products and pharmaceuticals. The Suzuki-Miyaura coupling of alkenylboronic acids with various coupling partners allows for the creation of substituted alkenes with defined stereochemistry. researchgate.net

The synthesis of alkenylboronic acids can be achieved through several methods, including the hydroboration of alkynes. This reaction, often catalyzed by transition metals, typically yields (E)-alkenylboronic esters with high stereoselectivity. nih.gov These esters can then be hydrolyzed to the corresponding boronic acids.

The reactivity of alkenylboronic acids in cross-coupling reactions can be influenced by steric hindrance around the carbon-boron bond. Sterically demanding alkenylboronic acids may require specific catalytic systems to achieve efficient coupling. rsc.orgnih.gov

Specific Focus: The Role and Potential of Boronic acid, (2-methyl-2-propenyl)- in Contemporary Chemical Scholarship

Direct and extensive research findings specifically for "Boronic acid, (2-methyl-2-propenyl)-" are limited in readily available scientific literature. However, its constitutional isomer, 2-Methyl-1-propenylboronic acid (also known as isobutenylboronic acid), and its derivatives are commercially available and provide insight into the potential role of this structural motif. sigmaaldrich.comcymitquimica.com For the remainder of this article, we will focus on the properties and reactivity of this closely related and more documented isomer as a proxy for understanding the potential of the "(2-methyl-2-propenyl)" boronic acid scaffold.

The presence of a methyl group on the double bond introduces steric bulk, which can influence its reactivity in cross-coupling reactions. Research on sterically hindered boronic acids suggests that specialized ligands and reaction conditions are often necessary to achieve high yields in Suzuki-Miyaura couplings. rsc.orgnih.govrsc.org The development of efficient catalytic systems for such hindered substrates is an active area of research, as it opens avenues for the synthesis of highly substituted and complex molecules. nih.gov

The potential of "Boronic acid, (2-methyl-2-propenyl)-" and its isomers lies in their ability to introduce the isobutenyl moiety into organic molecules. This structural unit is of interest in the synthesis of various organic compounds.

Interactive Data Tables

Below are interactive tables summarizing key information.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₉BO₂ | cymitquimica.com |

| Molecular Weight | 99.92 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| CAS Number | 14559-88-7 | cymitquimica.com |

| Spectroscopic Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | Signals in the olefinic region (typically δ 5.5-7.5 ppm) | nih.gov |

| ¹³C NMR | Signals corresponding to the sp² carbons of the double bond | nih.gov |

| IR | C=C stretching vibration (around 1600-1680 cm⁻¹) | General Spectroscopic Data |

Structure

2D Structure

Properties

CAS No. |

206447-05-4 |

|---|---|

Molecular Formula |

C4H9BO2 |

Molecular Weight |

99.93 g/mol |

IUPAC Name |

2-methylprop-2-enylboronic acid |

InChI |

InChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h6-7H,1,3H2,2H3 |

InChI Key |

FQQWXFXYHVZVIH-UHFFFAOYSA-N |

SMILES |

B(CC(=C)C)(O)O |

Canonical SMILES |

B(CC(=C)C)(O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Boronic Acid, 2 Methyl 2 Propenyl

Carbon-Carbon Bond Formation Reactions

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.orgresearchgate.net This reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the generally low toxicity of its boron-containing byproducts. researchgate.netnih.gov

(2-Methyl-2-propenyl)boronic acid and its derivatives serve as effective coupling partners in Suzuki-Miyaura reactions for the synthesis of 2-methylallylated aromatic compounds. researchgate.net These reactions typically involve the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The general scheme for this transformation is the reaction of an organoborane with a halide in the presence of a palladium catalyst and a base. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (R²-B(OR)₂) reacts with the palladium(II) complex, with the assistance of a base, to transfer the organic group (R²) from boron to palladium.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new carbon-carbon bond (R¹-R²) and regenerating the palladium(0) catalyst.

A variety of palladium catalysts and ligands can be employed to optimize the reaction, and the choice of base is also crucial for the efficiency of the transmetalation step. youtube.com While the Suzuki-Miyaura reaction is highly versatile, challenges such as deboronation or isomerization can occur as side reactions with certain substrates. researchgate.net Careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is essential to achieve high yields and selectivity. researchgate.netbeilstein-journals.org

| Catalyst/Ligand System | Substrate Scope | Key Features |

| Palladium(II) acetate (B1210297)/RuPhos | Aryl and heteroaryl halides | Effective for coupling with heteroaryltrifluoroborates. nih.gov |

| Pd₂(dba)₃/Tri(2-furyl)phosphine | Aryl halides | Used in related cross-coupling reactions under neutral conditions. organic-chemistry.org |

| Nickel(II) complexes | Allylic alcohols with arylboronic acids | Offers an alternative to palladium-based systems. researchgate.net |

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a powerful method for forming carbon-heteroatom bonds, specifically aryl ethers and aryl amines. wikipedia.org This reaction involves the copper-catalyzed oxidative coupling of a boronic acid with an N-H or O-H containing compound. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is open to the atmosphere, using oxygen as the oxidant. wikipedia.orgorganic-chemistry.org

In the context of (2-methyl-2-propenyl)boronic acid, this reaction would facilitate the formation of N-(2-methylallyl) and O-(2-methylallyl) compounds. The general mechanism is thought to involve the formation of a copper(II)-aryl complex, which then undergoes ligand exchange with the heteroatom nucleophile. wikipedia.org The final bond is formed through reductive elimination from a copper(III) intermediate, regenerating a copper(I) species that is then re-oxidized to copper(II) by oxygen to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org

The reaction is compatible with a wide range of nucleophiles, including phenols, amines, anilines, amides, and imides. organic-chemistry.org The scope has also been extended to include the use of potassium trifluoroborate salts, which can offer greater stability compared to the corresponding boronic acids. nih.gov

| Copper Source | Nucleophile Scope | Reaction Conditions |

| Copper(II) acetate | Phenols, amines, amides, carbamates | Typically room temperature, open to air. organic-chemistry.org |

| Copper(I) sulfide/TMEDA | Imidazoles, benzimidazoles | Room temperature, atmospheric oxygen. researchgate.net |

| Copper(II) formate | Phenols, azaheterocycles | Oxygen atmosphere. nih.gov |

Mechanistic studies have highlighted the complexity of the reaction, with the nature of the copper catalyst's resting state and the exact mechanism of transmetalation being subjects of ongoing investigation. nih.gov

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a mechanistically unique cross-coupling reaction that forms a new carbon-carbon bond by reacting a thioester with a boronic acid. wikipedia.orgnih.gov This reaction is catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral, anhydrous conditions. organic-chemistry.orgwikipedia.org

This method allows for the synthesis of ketones from readily available thioesters and boronic acids. organic-chemistry.orgnih.gov For (2-methyl-2-propenyl)boronic acid, the reaction would yield a 2-methylallyl ketone. The reaction is particularly valuable for synthesizing highly functionalized or base-sensitive molecules, as it avoids the basic conditions required by many other cross-coupling reactions. organic-chemistry.org

The proposed mechanism involves the copper(I) carboxylate playing a dual role. It is believed to facilitate the transmetalation of the organic group from boron to palladium and also to activate the thioester for oxidative addition to the palladium center. organic-chemistry.org The reaction has been applied to a range of thioesters and organoboron reagents, demonstrating its versatility in modern organic synthesis. wikipedia.orgresearchgate.net

| Generation | Key Reagents | Conditions |

| First Generation | Catalytic Pd(0), Stoichiometric Cu(I) carboxylate | Anaerobic, neutral. wikipedia.org |

| Second Generation | Catalytic Cu(I), no Palladium | Aerobic, requires excess boronic acid. wikipedia.org |

| Third Generation | Catalytic Cu(I), one equivalent of boronic acid | Specific conditions to render the reaction catalytic in copper. wikipedia.org |

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (an enone or enoate). libretexts.orgmasterorganicchemistry.com Organoboron reagents, including (2-methyl-2-propenyl)boronic acid, can serve as the source of the nucleophilic group in these reactions, typically catalyzed by transition metals like rhodium or palladium. organic-chemistry.orgnih.gov

The rhodium-catalyzed conjugate addition of boronic acids to α,β-unsaturated ketones, esters, and amides is a well-established method. organic-chemistry.org These reactions often proceed in aqueous solvent systems and display a broad functional group tolerance. The mechanism generally involves the transmetalation of the organic group from the boronic acid to the rhodium(I) center, followed by the insertion of the activated alkene into the rhodium-carbon bond. Subsequent protonolysis or hydrolysis yields the final product and regenerates the active catalyst.

Palladium(II) complexes have also been shown to catalyze the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. organic-chemistry.org These reactions provide a direct route to β-substituted carbonyl compounds. The choice of catalyst and reaction conditions can influence the competition between 1,4-addition (conjugate addition) and 1,2-addition (direct addition to the carbonyl group). masterorganicchemistry.com

| Catalyst | Michael Acceptor | Key Features |

| Rh(acac)(C₂H₄)₂ / (S)-BINAP | α,β-Unsaturated amides | Asymmetric synthesis, improved yields with aqueous base. organic-chemistry.org |

| [Rh(cod)Cl]₂ | α-Methylene-β-lactones | Stereoselective synthesis of 3,4-disubstituted β-lactones. nih.gov |

| Pd(II)/Bipyridine | α,β-Unsaturated carboxylic acids | Mild conditions, provides β-substituted carboxylic acids. organic-chemistry.org |

Allylboration and Electrophilic Allyl Shifts

Allylboration is a classic method for the stereocontrolled synthesis of homoallylic alcohols, involving the addition of an allylboron reagent to an aldehyde or ketone. The 2-methylallyl group of (2-methyl-2-propenyl)boronic acid can participate in such reactions, forming a new carbon-carbon bond at the carbonyl carbon. These reactions often proceed through a six-membered cyclic transition state (Zimmerman-Traxler model), which accounts for the high stereoselectivity observed.

Recent research has also explored the behavior of allylboronic esters as radical acceptors. In these processes, a radical adds to the double bond of the allylboronic ester, which is followed by a 1,2-boron shift from carbon to carbon. nih.gov This cascade reaction allows for the 1,3-difunctionalization of the allyl group while retaining the valuable boronic ester moiety in the final product. nih.gov

Furthermore, the isomerization of allylboranes through 1,3-borotropic shifts is a known process that can influence the outcome of subsequent reactions. nih.gov For instance, in the hydroboration of allenes, kinetically formed allylboranes can isomerize to more thermodynamically stable forms at higher temperatures, leading to different stereochemical outcomes in subsequent allylboration reactions. nih.gov

Aerobic Copper-Templated Cross-Coupling Reactions

A novel type of carbon-carbon bond formation has been developed that utilizes a copper-templated coupling of a thioorganic compound and a boronic acid, which is rendered catalytic under aerobic conditions. sciencenet.cn This reaction is mechanistically distinct from the Liebeskind-Srogl coupling as it does not require a palladium co-catalyst. sciencenet.cn

The reaction involves the coupling of thiol esters with boronic acids in the presence of a catalytic amount of a copper(I) salt, open to the air. sciencenet.cn The proposed mechanism suggests that an excess of the boronic acid is used, with one equivalent forming the desired ketone and a second equivalent reacting with the sulfur-containing byproduct to regenerate the copper catalyst. The presence of oxygen is crucial for the catalytic turnover. sciencenet.cn This method has been shown to be effective for a variety of aromatic, heteroaromatic, and alkenyl boronic acids with different thiol esters. sciencenet.cn

| Catalyst | Substrates | Key Conditions |

| CuI-3-methylsalicylate | S-acyl-NHt-Bu thiosalicylamides and boronic acids | DMF, 50 °C, open to air. sciencenet.cn |

This aerobic, copper-catalyzed system represents a mechanistically unprecedented approach to ketone synthesis from boronic acids. sciencenet.cn

Other Transformation Pathways

While renowned for their role in carbon-carbon bond formation, boronic acids, including (2-methyl-2-propenyl)boronic acid, undergo a variety of other chemical transformations. These pathways are crucial for understanding the compound's stability, potential side reactions, and for the development of new synthetic methodologies.

Oxidation Reactions (excluding safety/toxicity)

The oxidation of organoboronic acids to the corresponding alcohols is a fundamental transformation. For (2-methyl-2-propenyl)boronic acid, this reaction would yield 2-methyl-2-propen-1-ol. The generally accepted mechanism for this oxidative deboronation, for instance with hydrogen peroxide, involves the formation of a boronate intermediate by the attack of the nucleophilic oxidant on the empty p-orbital of the boron atom. nih.gov This is followed by a rate-limiting 1,2-migration of the organic substituent (the 2-methyl-2-propenyl group) from the boron to the oxygen atom. nih.gov The resulting borate (B1201080) ester is then rapidly hydrolyzed to the final alcohol product and boric acid.

The rate of this oxidation can be significantly influenced by the electronic environment of the boron atom. Studies on various boronic acids have revealed that diminishing the electron density at the boron center can enhance oxidative stability. nih.govnih.gov This is because the rate-limiting 1,2-shift involves the boron becoming more electron-deficient in the transition state. nih.gov

In biphasic reaction media, the chemoselective oxidation of a boronic acid in the presence of its corresponding boronic ester is possible. st-andrews.ac.uk This selectivity is often driven by the preferential formation of a trihydroxyboronate anion from the boronic acid in the aqueous phase, which facilitates its phase transfer and subsequent oxidation. st-andrews.ac.uk The rate-determining step in such biphasic systems can be the phase transfer of the organoboron species to the aqueous phase where oxidation occurs. st-andrews.ac.uk

Protonolysis and Hydrolysis Considerations

Protonolysis, the cleavage of the carbon-boron bond by a proton source, is a potential reaction pathway for boronic acids, although it is generally less common than for more reactive organometallic compounds. For (2-methyl-2-propenyl)boronic acid, this would lead to the formation of isobutylene. The susceptibility to protonolysis is dependent on the reaction conditions, particularly the acidity of the medium and the nature of the organic group.

More commonly encountered is the hydrolysis of derivatives of boronic acids, such as boronic esters and boroxines. The hydrolysis of boroxines back to their constituent boronic acids is typically a rapid process in the presence of water, re-establishing the equilibrium. nih.govclockss.org

The mechanism of hydrolysis has been studied in detail for certain boronic esters. For instance, the hydrolysis of N-methyliminodiacetic acid (MIDA) boronates can proceed through two distinct pathways: a fast, base-mediated route and a slower, neutral route. nih.govnih.gov The neutral hydrolysis pathway is proposed to involve a rate-limiting cleavage of the B-N bond by a cluster of water molecules. nih.gov While the structure of (2-methyl-2-propenyl)boronic acid is simpler, these studies highlight the fundamental role of water in the cleavage of boron-heteroatom bonds.

Formation of Boronic Esters and Boroxines

(2-methyl-2-propenyl)boronic acid readily undergoes esterification with diols to form cyclic boronic esters, often referred to as boronates. This is a reversible condensation reaction, typically driven to completion by the removal of water. Common reagents for this purpose include pinacol (B44631), which forms a stable pinacolato boronate ester, neopentyl glycol, or various chiral diols for applications in asymmetric synthesis. organic-chemistry.orggoogle.comorganic-chemistry.org These esters are often more stable, less polar, and easier to purify than the parent boronic acids, and are widely used in synthetic chemistry. researchgate.net The synthesis can be achieved by reacting the boronic acid with the diol, often with azeotropic removal of water. Alternatively, boronic esters can be synthesized directly from the corresponding Grignard reagent and a borate ester like pinacolborane. organic-chemistry.orggoogle.com

In the absence of diols and under dehydrating conditions, boronic acids, including presumably (2-methyl-2-propenyl)boronic acid, can self-condense to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). nih.gov This equilibrium reaction involves three molecules of the boronic acid eliminating three molecules of water. nih.gov

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (where R = 2-methyl-2-propenyl)

The formation of the boroxine is favored by the removal of water, for example, by azeotropic distillation or by using a drying agent. nih.gov Conversely, the presence of water will rapidly hydrolyze the boroxine back to the boronic acid. nih.govclockss.org Thermodynamically, boroxine formation is often an entropy-driven process, as the reaction releases three molecules of water into the system, which can outweigh an unfavorable enthalpy change. clockss.org Computational studies on simple aliphatic boronic acids have shown that the thermodynamics of boroxine formation are sensitive to the substituent on the boron atom. nih.govnih.gov

| Substituent (R) | ΔH (kcal/mol) at MP2/aug-cc-pVTZ | ΔG (kcal/mol) at MP2/aug-cc-pVTZ |

|---|---|---|

| H | +12.2 | +1.7 |

| CH₃ | +7.6 | -3.1 |

| H₂N | -2.9 | -13.6 |

| HO | +10.5 | -0.9 |

Reaction Kinetics and Thermodynamics

The rates and outcomes of reactions involving (2-methyl-2-propenyl)boronic acid are dictated by kinetic and thermodynamic factors. Understanding these principles allows for the rational control of its chemical transformations.

Rate Determining Steps in Boronic Acid Transformations

Oxidation: As previously mentioned, in the oxidation of boronic acids with peroxides, the rate-determining step is the intramolecular 1,2-migration of the organic group from the boron atom to an oxygen atom of the coordinated peroxide. nih.gov The steps preceding this, i.e., coordination of the peroxide and the subsequent hydrolysis of the borate ester, are generally fast.

Hydrolysis: For the hydrolysis of boronic esters, the rate-determining step can vary. In the neutral hydrolysis of MIDA boronates, it is the cleavage of the B-N dative bond by water. nih.gov In base-mediated hydrolysis, the rate-limiting step can be the nucleophilic attack of hydroxide (B78521) on a carbonyl group of the chelating ligand. nih.govnih.gov For the simple hydrolysis of a (2-methyl-2-propenyl)boroxine or a pinacol ester, the rate would likely be determined by the initial nucleophilic attack of water at the Lewis acidic boron center.

Allylation Reactions: In reactions where allylboronic acids act as nucleophiles, such as the allylation of aldehydes, the mechanism can be complex. It is proposed that allylboronic acids can form trimeric boroxines in situ, which are highly Lewis acidic and can act as catalysts for the reaction. acs.orgresearchgate.net In such cases, the formation of the boroxine or its subsequent interaction with the electrophile could be rate-limiting.

Influence of Substituents on Reaction Rates

The electronic and steric nature of the organic group attached to the boron atom significantly influences the reactivity and rates of transformation. ucsb.edu The (2-methyl-2-propenyl) group's influence can be considered in terms of its alkenyl character and the presence of the additional methyl group.

Electronic Effects: Alkenyl groups, like the (2-methyl-2-propenyl) group, are generally considered to be weakly electron-donating or near-neutral compared to strongly electron-withdrawing or electron-donating aryl substituents. The methyl group on the double bond provides a modest electron-donating effect through hyperconjugation. This can influence reaction rates in several ways:

Oxidation: A slight increase in electron density on the boron atom compared to an unsubstituted allyl group might slightly accelerate the rate-limiting 1,2-shift, although this effect is likely to be small. Conversely, compared to electron-rich aryl boronic acids, its oxidation might be slower.

Hydrolysis/Esterification: The Lewis acidity of the boron atom is modulated by the substituent. Electron-donating groups decrease Lewis acidity, which would slow down the rate of nucleophilic attack by water or diols. Therefore, (2-methyl-2-propenyl)boronic acid would be expected to react slower than boronic acids bearing electron-withdrawing groups. rsc.org

Boroxine Formation: For arylboroxines, electron-donating groups have been shown to promote boroxine formation. clockss.org A similar trend might be expected for alkenylboronic acids.

Steric Effects: The methyl group on the C2 position of the propenyl chain introduces steric bulk near the boron atom. This can hinder the approach of reactants to the boron center, potentially slowing down reactions like esterification or the formation of ate-complexes, which are precursors in many cross-coupling reactions.

| Reaction Type | Effect of Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Effect of Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) |

|---|---|---|

| Oxidation (1,2-shift) | Generally accelerates rate | Generally decelerates rate nih.gov |

| Lewis Acidity | Decreases | Increases rsc.org |

| Rate of Esterification | Decreases | Increases |

| Boroxine Formation (Aryl) | Promotes formation clockss.org | Disfavors formation |

Computational Chemistry and Theoretical Studies of Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms involving organoboron compounds. For Boronic acid, (2-methyl-2-propenyl)-, also known as 2-methylallylboronic acid, theoretical studies provide profound insights into its reactivity, particularly in reactions such as allylboration of carbonyls. These computational investigations, primarily employing quantum chemical methods, allow for a detailed exploration of potential energy surfaces, transition state structures, and the subtle electronic and steric effects that govern the stereochemical outcome of these reactions.

Density Functional Theory (DFT) Analyses of Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying complex organic reactions. In the context of the reactions of (2-methyl-2-propenyl)boronic acid, DFT calculations are instrumental in characterizing the geometry and energetics of transition states.

The allylboration of aldehydes, a key reaction of allylboronic acids, is widely accepted to proceed through a closed, six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model. DFT studies on related allylboration reactions have extensively modeled this transition state. digitellinc.com For the reaction of (2-methyl-2-propenyl)boronic acid with an aldehyde, the methyl group is at the C2 position of the allyl fragment. DFT calculations predict a chair-like transition state where the aldehyde's R group and the methyl group on the allyl moiety seek to minimize steric interactions by occupying equatorial positions.

DFT functionals such as B3LYP and M06-2X, often paired with basis sets like 6-31G* or the def2 series, are commonly used to optimize the geometries of these transition states. nih.govnih.gov Frequency calculations are then performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the C-C bond formation. The calculated energy barrier of this transition state provides a quantitative measure of the reaction's feasibility. For instance, in related systems, computed barriers for allylboration with aldehydes are typically in the range of 15-25 kcal/mol. researchgate.net

| DFT Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry optimization and frequency calculations of transition states. nih.gov |

| M06-2X | def2-SVP / def2-TZVP | More accurate energy calculations, including dispersion corrections, and analysis of non-covalent interactions. researchgate.net |

| PBE0 | 6-311++G(d,p) | Used for studying reaction mechanisms and stereoselectivities. acs.org |

Understanding Electronic Effects and Reactivity Profiles

Beyond steric considerations, the electronic nature of the reactants plays a crucial role in determining the reactivity of (2-methyl-2-propenyl)boronic acid. The boron atom in boronic acids is electron-deficient and acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde in the initial step of the allylboration reaction. This Lewis acid-base interaction activates the aldehyde towards nucleophilic attack by the allyl group. acs.org

Computational methods such as Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA) are employed to dissect the electronic interactions within the transition state. researchgate.net NBO analysis can quantify the donor-acceptor interactions, such as the charge transfer from the π-orbital of the C=C bond of the allyl group to the empty p-orbital of the boron atom and the antibonding π*-orbital of the carbonyl group.

| Computational Method | Parameter | Insight Provided |

|---|---|---|

| Natural Bond Orbital (NBO) Analysis | Donor-Acceptor Interaction Energies | Quantifies the stabilizing charge transfer between occupied and unoccupied orbitals of the interacting fragments. researchgate.net |

| Energy Decomposition Analysis (EDA) | Electrostatic, Pauli Repulsion, and Orbital Interaction Terms | Deconstructs the total interaction energy into physically meaningful components to understand the nature of the bonding. researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO Energy Gap | Provides a qualitative understanding of reactivity based on the energies of the highest occupied and lowest unoccupied molecular orbitals. |

Modeling Solvation Effects in Reaction Pathways

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Computational models can account for these solvation effects either explicitly, by including a number of solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) and its variants, such as the SMD model, are widely used implicit solvation models. researchgate.net These models are computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of reactants, intermediates, and transition states. For the allylboration reaction, which involves charge separation in the transition state, the polarity of the solvent can influence the reaction rate. A more polar solvent can stabilize the partially charged transition state, thereby lowering the activation energy.

For instance, theoretical studies on related systems have shown that the inclusion of a solvent model can alter the relative energies of different transition state conformations and, in some cases, even the preferred reaction mechanism. uchile.cl While explicit solvent models are more computationally demanding, they can be crucial for understanding reactions where specific hydrogen bonding or other direct solvent-molecule interactions play a key role.

Applications in Advanced Chemical Synthesis and Materials Science

Boronic acid, (2-methyl-2-propenyl)- as a Building Block in Complex Molecule Synthesis

Boronic acids are highly valuable building blocks in organic synthesis, primarily due to their role in carbon-carbon bond-forming reactions and their utility as synthetic intermediates. nih.govnih.gov While their direct use can be challenging due to potential incompatibilities with many synthetic reagents, methods have been developed to protect the boronic acid moiety, allowing for its incorporation into complex, multi-step syntheses. nih.gov

A significant advancement in this area is the use of N-methyliminodiacetic acid (MIDA) to form air- and chromatographically-stable MIDA boronates. nih.govresearchgate.net This protection strategy allows for the reliable, iterative cross-coupling of boronic acid fragments, enabling the construction of complex architectures from simple starting materials. nih.govresearchgate.net This approach has been successfully demonstrated in the total synthesis of natural products like (+)-crocacin C. nih.gov The general utility of boronic acids extends to their use in metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, and the asymmetric synthesis of amino acids. nih.gov

The (2-methyl-2-propenyl)boronic acid fragment, as an allylboronic acid, is particularly useful for allylboration reactions, which form carbon-carbon bonds and create chiral centers with high stereocontrol. This makes it a valuable building block for synthesizing homoallylic alcohols, which are key intermediates in the synthesis of many natural products and other complex organic molecules. The development of diverse synthetic approaches, including versatile building-block strategies for creating peptide-boronic acids, underscores the broad applicability of this class of compounds in constructing molecules with significant biological or material functions. thieme.de

Table 1: Examples of Synthetic Methodologies Utilizing Boronic Acid Building Blocks

| Methodology | Key Feature | Example Application | References |

| Iterative Cross-Coupling | Use of stable MIDA boronates for sequential bond formation. | Total synthesis of (+)-crocacin C. | nih.govresearchgate.net |

| Suzuki-Miyaura Reaction | Palladium-catalyzed cross-coupling to form new C-C bonds. | Widely used for synthesizing biaryls and conjugated systems. | nih.gov |

| Peptide Synthesis | Incorporation of α-amino boronic acid building blocks. | Creation of peptide-boronic acids as enzyme inhibitors. | thieme.de |

| Stereoselective Homologation | Use of chiral pinanediol boronic esters. | Synthesis of α-aminoboronic acid derivatives. | nih.gov |

Polymer Chemistry and Material Design

Boronic acids, including (2-methyl-2-propenyl)boronic acid and its derivatives, are integral to modern polymer chemistry. They can be incorporated as monomers, initiators, or end-groups to create polymers with sophisticated architectures and stimuli-responsive behaviors.

Polymers with boronic acid terminal groups are accessible through controlled polymerization techniques, which allow for precise control over molecular weight and architecture. A prominent method is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. By employing a RAFT chain transfer agent that is itself functionalized with a boronic acid, well-defined homopolymers and block copolymers can be synthesized with the boronic acid moiety at the chain end without needing post-polymerization modification steps. researchgate.net This technique has been used to prepare boronic acid end-functionalized polystyrene, poly(N,N-dimethylacrylamide), and poly(N-isopropylacrylamide). researchgate.net Similarly, boronic acid end-functionalized polycaprolactone (B3415563) has been synthesized, demonstrating the versatility of this approach across different polymer classes. acs.org

Table 2: Research Findings on Boronic Acid-Terminated Polymers

| Polymer Type | Synthesis Method | Key Finding | Potential Application | References |

| Homopolymers and Block Copolymers | RAFT Polymerization | Quantitative retention of boronic acid end-groups. | Dynamic covalent macromolecular assemblies. | researchgate.net |

| Polycaprolactone | Not specified | Creation of macromolecular stars via boronic ester formation. | Dynamic materials. | acs.org |

The radical polymerization of vinyl boronate esters, such as vinyl boronic acid pinacol (B44631) ester (VBpin), presents a unique pathway to functional polymers. Research has shown that the radical polymerization of VBpin is accompanied by a back-biting chain transfer reaction. chemrxiv.org In this process, the growing radical end abstracts a hydrogen atom from the polymer backbone, creating a mid-chain radical. This new radical site can then initiate further propagation, leading to the formation of branched polymer chains. chemrxiv.org

Subsequent oxidation of the resulting poly(vinyl boronic acid pinacol ester) converts the boron pendants into hydroxyl groups, affording a branched poly(vinyl alcohol) (PVA). chemrxiv.org This method is notable because it provides access to branched PVA, a structure not readily accessible through the conventional route of vinyl acetate (B1210297) polymerization and subsequent saponification. chemrxiv.org

A key feature of polymers containing boronic acid groups is their ability to participate in reversible bond formation, making them ideal candidates for creating dynamic and self-assembling materials. rsc.org This behavior is rooted in the dynamic covalent chemistry of boronic acids, which can reversibly form boronate esters with diols or dehydrate to form boroxine (B1236090) rings. researchgate.netacs.org

Micelles and Star Polymers: Amphiphilic block copolymers with boronic acid termini can self-assemble into micellar aggregates in aqueous solutions. researchgate.net Furthermore, in non-aqueous media, the boronic acid end groups can undergo Lewis base-promoted trimerization to form boroxine junctions, resulting in three-arm star polymers. These structures can be disassembled by the addition of water, demonstrating their dynamic nature. researchgate.net

Self-Healing Materials: Cross-linked polymers constructed with dynamic-covalent boronic esters have been shown to exhibit self-healing properties. The reversibility of the boronic ester cross-links allows for bond exchange at room temperature, enabling the material to covalently mend after damage. acs.org

Stimuli-Responsive Systems: The interaction between boronic acids and diols is often pH-dependent, providing a mechanism for creating stimuli-responsive materials. rsc.orgacs.org Boronic acid-functionalized polymers can undergo morphological transitions in response to changes in pH or the presence of saccharides like glucose, switching between aggregated and unimer states. acs.org This principle is also used to anchor supramolecular polymers to biological surfaces, such as red blood cells, through the dynamic covalent interaction between boronic acids and sialic acid residues on the cell membrane. nih.gov

Table 3: Examples of Supramolecular Assemblies from Boronic Acid-Functionalized Polymers

| Assembly Type | Driving Interaction | Key Feature | References |

| Micelles | Amphiphilic self-assembly | Formed by boronic acid-terminated block copolymers. | researchgate.net |

| Star Polymers | Boroxine formation | Reversible three-arm stars with boroxine junction points. | researchgate.net |

| Self-Healing Gels | Boronate ester exchange | Covalent mending of materials at room temperature. | acs.org |

| Responsive Nanostructures | pH/Saccharide-diol interaction | Controlled assembly/disassembly in response to stimuli. | acs.orgnih.govacs.org |

A wide variety of monomers containing boronic acid groups have been synthesized and polymerized to create functional copolymers with tailored properties. rsc.org These monomers typically feature a polymerizable group—such as a (meth)acrylate, (meth)acrylamide, or styrenic group—and a boronic acid moiety. rsc.orggoogle.com

The polymerization of these monomers can be achieved through several strategies:

Polymerization of Unprotected Monomers: Some boronic acid monomers can be polymerized directly, particularly in aqueous solutions. rsc.orggoogle.com

Polymerization of Protected Monomers: Often, the boronic acid is protected as a boronate ester (e.g., a pinacol ester) to ensure compatibility with polymerization conditions. The protecting group is then removed after polymerization. acs.orgrsc.org

Post-Polymerization Modification: An alternative route involves polymerizing a monomer containing a precursor functional group, which is then converted to a boronic acid in a subsequent step. acs.orgrsc.org

Controlled radical polymerization techniques like ATRP and RAFT are frequently used to synthesize well-defined block copolymers containing boronic acid segments. acs.org For instance, block copolymers of styrene (B11656) and 4-vinylphenylboronic acid have been prepared via ATRP. acs.org Additionally, highly regioregular conjugated polymers, such as poly(3-hexylthiophene-2,5-diyl), have been synthesized via Suzuki-Miyaura polymerization using thienyl monomers protected with an N-methyliminodiacetic acid (MIDA) boronate ester. researchgate.net These copolymers find use in applications ranging from biomedical materials to organic electronics. researchgate.netresearchgate.net

Precursors for Other Organoboron Species

Boronic acids serve as fundamental precursors for a vast array of other organoboron compounds. Their transformation into different species is often done to enhance stability, modulate reactivity, or impart specific functionalities.

A common derivative is the boronate ester . Boronic acids readily react with diols, such as pinacol or ethylene (B1197577) glycol, to form five-membered cyclic esters. nih.gov The resulting boronate esters, like (2-methyl-1-propenyl)boronic acid pinacol ester, are generally more stable, less polar, and more compatible with a wider range of reaction conditions than the parent boronic acids. nih.govscientificlabs.co.uk The N-methyliminodiacetic acid (MIDA) boronate esters are another class of exceptionally stable derivatives that are solid, crystalline, and compatible with chromatography, making them excellent building blocks for multi-step synthesis. nih.govresearchgate.net

Boronic acids can also undergo dehydration, typically upon heating or in the presence of a Lewis base, to form boroxines . researchgate.netacs.org A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, representing the cyclic trimer anhydride (B1165640) of the boronic acid. This transformation is reversible upon the addition of water. researchgate.net

Furthermore, boronic acids can be converted to trifluoroborate salts (R-BF₃K). These salts are often highly stable, crystalline solids that can serve as effective surrogates for boronic acids in cross-coupling reactions. nih.gov The conversion of a boronic acid into these various species demonstrates its foundational role as a starting point for accessing a diverse chemical space of organoboron reagents and materials.

Table 4: Common Derivatives of Boronic Acids

| Derivative | Formation Reaction | Key Properties | References |

| Pinacol Boronate Ester | Reaction with pinacol | Increased stability, compatible with many reagents. | nih.govscientificlabs.co.uk |

| MIDA Boronate Ester | Reaction with N-methyliminodiacetic acid | Air- and chromatographically stable, crystalline solid. | nih.govresearchgate.net |

| Boroxine | Dehydration (trimerization) | Reversible formation, used in dynamic covalent chemistry. | researchgate.netacs.org |

| Trifluoroborate Salt | Reaction with KHF₂ | Crystalline, stable surrogate for cross-coupling reactions. | nih.gov |

Advanced Analytical Methodologies in Research for Boronic Acid, 2 Methyl 2 Propenyl

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for confirming the molecular structure of (2-methyl-2-propenyl)boronic acid and investigating its behavior in chemical reactions. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework, while Mass Spectrometry (MS) offers insights into the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organoboron compounds, including (2-methyl-2-propenyl)boronic acid. Both ¹H and ¹³C NMR provide valuable data, although the presence of the boron atom can introduce complexities such as peak broadening. rsc.orgresearchgate.net The analysis of related boronic acids often involves the use of deuterated solvents like methanol-d₄ to break up oligomeric structures, such as the boroxine (B1236090) trimer, which can complicate spectra.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene (B1212753) protons adjacent to the boron atom, and the methyl protons. The vinyl protons would likely appear as singlets in the olefinic region of the spectrum. The methylene protons would also likely present as a singlet, and the methyl protons as another singlet. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterated solvents, sometimes not being observed at all.

Expected ¹³C NMR Spectral Data: In the ¹³C NMR spectrum, distinct signals are expected for the quaternary vinylic carbon, the terminal methylene vinylic carbon, the methyl carbon, and the methylene carbon bonded to the boron atom. The carbon atom attached to the boron can sometimes exhibit a broad signal due to quadrupolar relaxation of the boron nucleus. nih.gov

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for (2-methyl-2-propenyl)boronic acid

| Atom | Nucleus | Estimated Chemical Shift (ppm) | Expected Multiplicity |

| CH ₃- | ¹H | ~1.7 | Singlet |

| =CH ₂ | ¹H | ~4.7 | Singlet |

| -C H₂-B | ¹H | ~1.9 | Singlet |

| B(OH ₂) | ¹H | Broad, variable | Singlet |

| C H₃- | ¹³C | ~23 | Quartet |

| =C H₂ | ¹³C | ~110 | Triplet |

| -C H₂-B | ¹³C | ~25 (broad) | Triplet |

| =C < | ¹³C | ~145 | Singlet |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Characterization and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of (2-methyl-2-propenyl)boronic acid. It is also instrumental in monitoring the progress of reactions involving this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, while extensively used for large biomolecules like peptides, has also been adapted for the analysis of smaller organic molecules, including boronic acids. A significant challenge in the MS analysis of boronic acids is their propensity to form cyclic trimers called boroxines through dehydration, which can complicate the mass spectrum.

To overcome this, derivatization with diols to form more stable boronate esters is a common strategy. nih.gov However, recent advancements have shown that using specific matrices, such as 2,5-dihydroxybenzoic acid (DHB), can facilitate the direct analysis of peptide boronic acids by forming adducts, thus simplifying the workflow. nih.gov For small molecules like (2-methyl-2-propenyl)boronic acid, techniques such as using novel matrices or matrix-suppressed LDI are being explored to minimize matrix-related interference in the low-mass region. researchgate.netnih.gov

Table 2: Key Considerations for MALDI-MS of Boronic Acids

| Challenge | Mitigation Strategy | Reference |

| Boroxine Formation | Derivatization with diols (e.g., pinacol) | nih.gov |

| Matrix Interference | Use of specific matrices (e.g., DHB) or matrix-suppressed LDI | researchgate.netnih.gov |

| Low Molecular Weight | Formation of matrix-analyte adducts to shift to a higher m/z range | nih.gov |

Ultra High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique for the trace analysis of boronic acids in complex mixtures, such as reaction monitoring samples. researchgate.netscirp.org This method allows for the separation of the analyte from impurities and by-products before its detection by the mass spectrometer.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like boronic acids. The development of a UPLC-MS/MS method typically involves optimizing the chromatographic separation and the mass spectrometric detection parameters. For instance, a reversed-phase column like a C18 is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.gov The tandem mass spectrometry (MS/MS) capability allows for selected reaction monitoring (SRM), which provides high selectivity and sensitivity for quantitative analysis.

Chromatographic Methods for Purity Assessment in Research

Chromatographic techniques are fundamental for assessing the purity of (2-methyl-2-propenyl)boronic acid in a research setting. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.

The development of a robust HPLC method for boronic acids requires careful consideration of several factors. Due to their polarity, boronic acids can be challenging to retain on standard reversed-phase columns. Furthermore, the potential for on-column degradation or interaction with the stationary phase must be addressed. researchgate.net

A typical approach for the purity analysis of boronic acids involves reversed-phase HPLC. waters.comnih.gov Method development often includes screening different columns and mobile phase conditions (e.g., pH, organic modifier) to achieve optimal separation of the main compound from any impurities. waters.com For instance, using a C18 column with a gradient elution of water and acetonitrile, often with a modifier like formic acid, can provide good resolution. waters.comnih.gov Post-column derivatization with a reagent like alizarin (B75676) can be used to enhance the detection of boronic acids by creating a fluorescent complex. nih.govwur.nl

Table 3: Typical HPLC Parameters for Boronic Acid Analysis

| Parameter | Typical Conditions | Reference |

| Column | C18 reversed-phase | waters.comnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.govnih.gov |

| Mobile Phase B | Acetonitrile | nih.govnih.gov |

| Detection | UV (e.g., 220 nm) or Fluorescence (with post-column derivatization) | nih.govwur.nl |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | N/A |

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of (2-methyl-2-propenyl)boronic acid and its derivatives is a cornerstone of future research. While traditional methods often rely on stoichiometric organometallic reagents and harsh reaction conditions, the focus is now shifting towards more sustainable and catalytic approaches.

Recent advancements have highlighted the potential of organocatalysis for the asymmetric synthesis of allylboronic acids. rsc.org The use of chiral organocatalysts, such as BINOL derivatives, can facilitate the enantioselective homologation of alkenylboronic acids, offering a metal-free pathway to chiral α-substituted allylboronic acids. rsc.org This approach not only enhances the stereochemical control of the synthesis but also aligns with the principles of green chemistry by avoiding heavy metal catalysts.

Furthermore, catalyst-free methodologies are emerging as a promising frontier. These methods often exploit the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures, to achieve the desired transformation without the need for a catalyst. mdpi.comeurekalert.org The development of such catalyst-free routes for (2-methyl-2-propenyl)boronic acid would represent a significant step towards more economical and sustainable chemical production.

Future research in this area will likely concentrate on:

The design and application of novel, highly efficient, and recyclable organocatalysts.

The exploration of catalyst-free reaction conditions, potentially utilizing microwave or flow chemistry technologies to enhance reaction rates and yields. researchgate.net

Exploration of Untapped Reactivity Patterns and Selectivities

While the Suzuki-Miyaura cross-coupling reaction of boronic acids is well-established, there remains a vast, unexplored landscape of reactivity for (2-methyl-2-propenyl)boronic acid. The unique electronic and steric properties of the isobutenyl group offer opportunities for novel transformations and selective reactions that have yet to be fully realized.

A key area of future investigation will be the exploration of asymmetric transformations. The development of new chiral ligands and catalysts specifically designed to interact with the (2-methyl-2-propenyl)boronic acid moiety could unlock highly enantioselective and diastereoselective reactions. rsc.org This would be particularly valuable for the synthesis of complex chiral molecules with applications in pharmaceuticals and agrochemicals.

Researchers are also beginning to explore the untapped potential of allylboronic acids in reactions beyond traditional cross-coupling. For instance, their application in asymmetric allylboration reactions with various electrophiles, such as aldehydes, ketones, and imines, is an active area of research. rsc.org Fine-tuning the reaction conditions and catalyst systems could lead to the development of highly selective methods for the construction of stereochemically rich homoallylic alcohols and amines.

Future research endeavors will likely focus on:

Uncovering novel catalytic cycles that exploit the specific reactivity of the isobutenyl group.

Developing new types of selective reactions, such as conjugate additions and cycloadditions, involving (2-methyl-2-propenyl)boronic acid.

Investigating the influence of the boronic acid functionality on the reactivity of the adjacent double bond to develop novel functionalization strategies.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and process control. The integration of (2-methyl-2-propenyl)boronic acid chemistry with flow technologies is a burgeoning area with significant potential.

Flow chemistry can enable the rapid and efficient synthesis of boronic acids and their derivatives, often with reduced reaction times and improved yields. rsc.org The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can lead to enhanced selectivity and cleaner reaction profiles. Furthermore, the generation and use of reactive intermediates in a continuous flow system can mitigate safety concerns associated with their handling in batch processes.

Automated synthesis platforms represent another transformative technology that can accelerate the discovery and optimization of reactions involving (2-methyl-2-propenyl)boronic acid. nih.gov High-throughput screening techniques can be employed to rapidly evaluate a wide range of catalysts, ligands, and reaction conditions, significantly speeding up the development of new synthetic methods. rsc.org The combination of automated synthesis with computational modeling will be a powerful tool for predicting reaction outcomes and designing novel experiments.

Future research in this domain will likely involve:

The development of robust and scalable continuous flow processes for the synthesis and subsequent reactions of (2-methyl-2-propenyl)boronic acid.

The design of integrated flow systems that combine synthesis, purification, and analysis in a single, automated platform.

The application of machine learning and artificial intelligence to guide the automated discovery and optimization of new reactions and processes.

Development of Advanced Functional Materials Based on (2-methyl-2-propenyl)boronic Acid Architectures

The incorporation of (2-methyl-2-propenyl)boronic acid into polymeric structures opens up a vast array of possibilities for the creation of advanced functional materials with novel properties and applications. The boronic acid moiety can impart unique characteristics to polymers, such as stimuli-responsiveness and the ability to interact with biological molecules. nih.govresearchgate.net

One of the most promising areas of research is the development of stimuli-responsive polymers. Polymers containing boronic acid groups can exhibit changes in their physical and chemical properties in response to external stimuli such as pH, the presence of sugars, or reactive oxygen species. nih.govmdpi.com This "smart" behavior makes them attractive for a range of applications, including drug delivery systems, sensors, and self-healing materials. mdpi.com

Furthermore, the isobutenyl group of (2-methyl-2-propenyl)boronic acid provides a reactive handle for polymerization. This allows for the synthesis of a variety of polymer architectures, including linear polymers, cross-linked networks, and block copolymers. The resulting boron-containing polymers could find use in areas such as electronics, catalysis, and separation technologies. rsc.orgmdpi.com The development of polymers with backbones composed of boron atoms is also an area of active research, with the potential for materials with exceptional electronic properties. eurekalert.orginnovations-report.com

Future research directions in this field include:

The synthesis and characterization of novel polymers derived from (2-methyl-2-propenyl)boronic acid with tailored properties.

The exploration of these polymers in applications such as controlled drug release, biosensing, and tissue engineering.

The investigation of the electronic and optical properties of boron-containing polymers for applications in organic electronics and photonics.

Synergistic Approaches Combining Catalysis and Advanced Synthesis

The convergence of catalysis and advanced synthetic methodologies holds immense promise for unlocking the full potential of (2-methyl-2-propenyl)boronic acid. By combining innovative catalytic systems with cutting-edge synthetic techniques, researchers can develop highly efficient and selective transformations that were previously unattainable.

One such synergistic approach involves the use of bifunctional catalysts that can activate both the boronic acid and the reaction partner simultaneously. This can lead to enhanced reaction rates and selectivities by bringing the reacting species into close proximity within the catalyst's coordination sphere. The development of catalysts that can operate in concert with flow chemistry or automated synthesis platforms will be particularly impactful.

Another exciting avenue is the combination of biocatalysis with traditional chemical catalysis. Enzymes can offer unparalleled selectivity for certain transformations, and their integration into synthetic sequences involving (2-methyl-2-propenyl)boronic acid could lead to highly efficient and sustainable routes to complex molecules.

Future research in this synergistic space will likely focus on:

The design of novel catalytic systems that are compatible with advanced synthetic technologies.

The development of tandem catalytic processes that can effect multiple transformations in a single operation.

The exploration of hybrid catalytic systems that combine the advantages of homogeneous, heterogeneous, and biological catalysis.

Q & A

Q. What are the primary synthetic challenges in preparing (2-methyl-2-propenyl)boronic acid, and what strategies mitigate these issues?

Boronic acids, including (2-methyl-2-propenyl)boronic acid, are often synthesized via intermediates like boronic esters or pinacol derivatives due to their instability and purification difficulties. Key strategies include:

- Prodrug synthesis : Using esters (e.g., pinacol boronic esters) to stabilize the boronic acid during multi-step reactions .

- Protecting groups : Employing trifluoroborate salts to enhance stability under acidic or oxidative conditions .

- Cross-coupling reactions : Leveraging Suzuki-Miyaura coupling with palladium catalysts to introduce the boronic acid moiety into complex organic frameworks .

Q. How does the boronic acid-diol binding mechanism enable applications in glucose sensing, and what factors influence its efficacy?

Boronic acids reversibly bind diols (e.g., glucose) via esterification, forming cyclic boronate esters. This interaction is pH-dependent and influenced by:

- Steric and electronic effects : Substituents on the boronic acid modulate binding affinity. For example, arylboronic acids with electron-withdrawing groups enhance diol-binding kinetics .

- Solution pH : Binding is optimal near physiological pH (~7.4), where boronic acid exists in its trigonal planar form, facilitating rapid diol complexation .

- Polymer conjugation : Immobilizing boronic acids on polymers (e.g., poly(3-acrylamidophenylboronic acid)) improves solubility and reusability in sensor designs .

Q. What experimental methods validate the successful synthesis of (2-methyl-2-propenyl)boronic acid derivatives?

Key analytical techniques include:

- NMR spectroscopy : <sup>11</sup>B and <sup>1</sup>H NMR confirm boronic acid formation and purity .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry in crystalline boronic acid derivatives .

Advanced Research Questions

Q. How can computational methods optimize the design of (2-methyl-2-propenyl)boronic acid-based therapeutics?

Rational drug design employs:

- Molecular docking : Predicts binding modes with target proteins (e.g., proteasomes for boronic acid inhibitors like Bortezomib) .

- Quantum mechanical (QM) calculations : Models boronic acid reactivity and transition states in enzyme inhibition .

- Molecular dynamics (MD) simulations : Evaluates stability of boronic acid-protein complexes under physiological conditions .

Q. What kinetic and thermodynamic parameters govern boronic acid-diol interactions in real-time sensing applications?

Stopped-flow fluorescence assays reveal:

- Binding kinetics : kon values for arylboronic acids with D-fructose (~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) exceed those for D-glucose, correlating with thermodynamic affinity (Kd ~10<sup>−3</sup> M for fructose vs. 10<sup>−1</sup> M for glucose) .

- pH dependence : Lower pH slows binding due to boronic acid protonation, while alkaline conditions promote faster equilibration .

Q. Why do some boronic acid-glycoprotein interactions exhibit low selectivity, and how can this be addressed?

Non-specific binding arises from secondary interactions (e.g., hydrophobic or electrostatic forces) between glycoproteins and boronic acid surfaces. Solutions include:

- Buffer optimization : Using high-ionic-strength buffers (e.g., PBS) minimizes non-specific adsorption .

- Surface engineering : Introducing hydrophilic spacers (e.g., carboxymethyl dextran) reduces hydrophobic interference .

- Competitive elution : Borate buffer (pH 8.5) selectively displaces bound glycoproteins via pH-triggered deboronation .

Q. What structural modifications enhance the thermal stability of boronic acids for flame-retardant applications?

Thermogravimetric analysis (TGA) identifies:

Q. How do boronic acid-functionalized carbon dots (B-CDs) achieve selective detection of Gram-positive bacteria?

B-CDs exploit:

- Surface glycolipid targeting : Boronic acids bind terminal diols on teichoic acids in Gram-positive bacterial cell walls .

- Fluorescence quenching : Gram-negative bacteria (lacking diol-rich surfaces) induce less quenching, enabling differentiation via fluorescence intensity .

Methodological Considerations

Q. What in vitro assays assess the cellular uptake efficiency of boronic acid-conjugated drug delivery systems?

Q. How can boronic acids act as radical precursors in photochemical reactions?

Under UV/visible light, boronic acids generate aryl radicals via single-electron transfer (SET) mechanisms. Key steps include:

- Photocatalyst selection : Ru(bpy)3<sup>2+</sup> or eosin Y facilitates SET under mild conditions .

- Radical trapping : Spin-trapping agents (e.g., TEMPO) confirm radical intermediates via electron paramagnetic resonance (EPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.